molecular formula C20H27FN2O2 B2602470 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide CAS No. 954603-42-0

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide

Cat. No.: B2602470
CAS No.: 954603-42-0
M. Wt: 346.446
InChI Key: AWXSXBGPZKIOLG-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a cyclopentyl group, a fluorobenzyl group, and a pyrrolidinone moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Introduction of the Fluorobenzyl Group: This step involves the alkylation of the pyrrolidinone ring with a fluorobenzyl halide under basic conditions.

    Attachment of the Cyclopentyl Group:

    Final Coupling: The final step involves the coupling of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe or tool compound for studying biological processes.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-cyclopentyl-N-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methyl}propanamide
  • 3-Cyclopentyl-N-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methyl}-N-pentylpropanamide

Uniqueness

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or pharmacokinetic properties.

Properties

IUPAC Name

3-cyclopentyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-7-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXSXBGPZKIOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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